molecular formula C16H21ClN2O2 B7509247 N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide

N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide

Cat. No. B7509247
M. Wt: 308.80 g/mol
InChI Key: MLOQVIRRAVRVHK-UHFFFAOYSA-N
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Description

N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide, also known as ABT-702, is a potent inhibitor of the enzyme adenosine kinase. It has been studied extensively for its potential use in treating various neurological and inflammatory conditions.

Mechanism of Action

N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is an important signaling molecule in the brain and has been shown to have neuroprotective and anti-inflammatory effects. By inhibiting adenosine kinase, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide increases the levels of adenosine in the brain, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to increase the levels of adenosine in the brain, leading to its neuroprotective and anti-inflammatory effects. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to increase the levels of ATP, which is the primary energy source for cells. This increase in ATP levels can lead to improved cellular function and overall health.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide in lab experiments is its specificity for adenosine kinase. This specificity allows for more accurate and precise results when studying the effects of adenosine on the brain and other tissues. However, one limitation of using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide is its potential for off-target effects. It is important to carefully control for these off-target effects in experiments using N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide.

Future Directions

There are many potential future directions for research on N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the potential of N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide in these areas.

Synthesis Methods

N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chlorophenethylamine with ethyl 4-chlorobutyrate, followed by the addition of cyclopropanecarboxylic acid and then the final step of coupling with N-tert-butoxycarbonyl-4-oxobutylamine. The compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been extensively studied for its potential use in treating various neurological and inflammatory conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, multiple sclerosis, and traumatic brain injury. Additionally, N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-4-1-3-12(11-14)8-10-18-15(20)5-2-9-19-16(21)13-6-7-13/h1,3-4,11,13H,2,5-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOQVIRRAVRVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCC(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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